![molecular formula C7H9NO2 B2623606 4-(Prop-2-yn-1-yl)morpholin-3-one CAS No. 1518377-73-5](/img/structure/B2623606.png)
4-(Prop-2-yn-1-yl)morpholin-3-one
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Overview
Description
“4-(Prop-2-yn-1-yl)morpholin-3-one” is a chemical compound with the CAS Number: 1518377-73-5 . It has a molecular weight of 139.15 and its IUPAC name is 4-(2-propynyl)-3-morpholinone . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4-(Prop-2-yn-1-yl)morpholin-3-one” is 1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(Prop-2-yn-1-yl)morpholin-3-one” is a liquid with a molecular weight of 139.15 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- A specific application involves visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen. This process yields formamides efficiently under mild conditions .
- The propargyl group in 4-(Prop-2-yn-1-yl)morpholin-3-one is valuable for Huisgen cycloadditions. These reactions lead to the formation of triazoles, which have diverse applications in bioconjugation, materials science, and drug discovery .
Visible-Light-Induced Formylation
Triazole Synthesis
Safety and Hazards
The safety information for “4-(Prop-2-yn-1-yl)morpholin-3-one” includes several hazard statements: H315, H318, H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, P337+P313, P362 . The signal word for this compound is “Danger” and it is represented by the GHS05 pictogram .
properties
IUPAC Name |
4-prop-2-ynylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBCKYEVNIPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yl)morpholin-3-one |
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